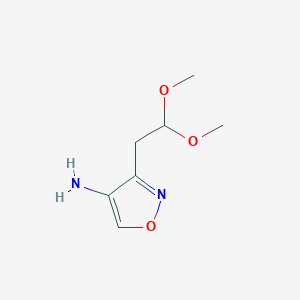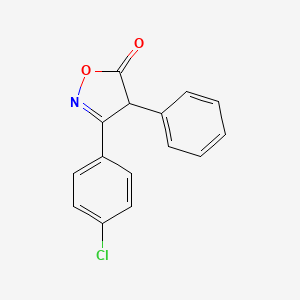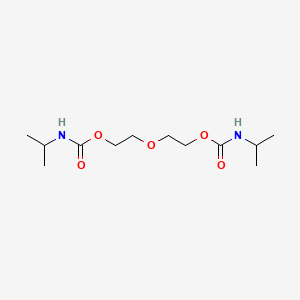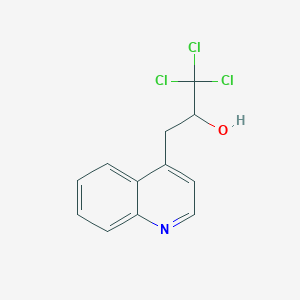
5-Bromo-2-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-ol is a chemical compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a bromine atom at the 5th position, an isopropyl group at the 2nd position, and a hydroxyl group at the 3rd position of the dihydrobenzofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-ol typically involves the following steps:
Isopropylation: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Hydroxylation: The hydroxyl group at the 3rd position can be introduced through hydroboration-oxidation or other suitable hydroxylation methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be employed.
Major Products
Oxidation: Formation of 5-Bromo-2-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one.
Reduction: Formation of 5-Bromo-2-(propan-2-yl)-2,3-dihydro-1-benzofuran.
Substitution: Formation of various substituted benzofurans depending on the nucleophile used.
Applications De Recherche Scientifique
5-Bromo-2-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 5-Bromo-2-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and affecting cellular pathways. The bromine atom and hydroxyl group are key functional groups that can participate in hydrogen bonding, halogen bonding, and other interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-(propan-2-yl)-1-benzofuran: Lacks the hydroxyl group at the 3rd position.
2-(Propan-2-yl)-2,3-dihydro-1-benzofuran-3-ol: Lacks the bromine atom at the 5th position.
5-Bromo-2-(methyl)-2,3-dihydro-1-benzofuran-3-ol: Has a methyl group instead of an isopropyl group at the 2nd position.
Uniqueness
The presence of both the bromine atom and the hydroxyl group in 5-Bromo-2-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-ol makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
| 18968-38-2 | |
Formule moléculaire |
C11H13BrO2 |
Poids moléculaire |
257.12 g/mol |
Nom IUPAC |
5-bromo-2-propan-2-yl-2,3-dihydro-1-benzofuran-3-ol |
InChI |
InChI=1S/C11H13BrO2/c1-6(2)11-10(13)8-5-7(12)3-4-9(8)14-11/h3-6,10-11,13H,1-2H3 |
Clé InChI |
XNZXIRFETYHKIK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1C(C2=C(O1)C=CC(=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![8-Quinolinecarboxamide, N-[2-(dimethylamino)ethyl]-3-phenyl-](/img/structure/B12896657.png)

